2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone

Triple-negative breast cancer Antiproliferative MDA-MB-468

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone is a sulfur-bridged heterocyclic compound combining a 5-methylbenzimidazole core with a phenacylthio moiety. It belongs to the 2-benzimidazolylthioacetophenone class, which has demonstrated in vitro antiproliferative activity against triple-negative breast cancer (TNBC) MDA-MB-468 cells.

Molecular Formula C16H14N2OS
Molecular Weight 282.4 g/mol
Cat. No. B12150036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone
Molecular FormulaC16H14N2OS
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H14N2OS/c1-11-7-8-13-14(9-11)18-16(17-13)20-10-15(19)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
InChIKeyRJKFNJRDOCCWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone: A 5-Methylbenzimidazole Thioether Acetophenone for Targeted Anticancer and Antimycobacterial Discovery


2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone is a sulfur-bridged heterocyclic compound combining a 5-methylbenzimidazole core with a phenacylthio moiety. It belongs to the 2-benzimidazolylthioacetophenone class, which has demonstrated in vitro antiproliferative activity against triple-negative breast cancer (TNBC) MDA-MB-468 cells [1]. The 5-methylbenzimidazole scaffold is also associated with antimycobacterial properties, as evidenced by the activity of 2-alkylsulfanyl-5-methylbenzimidazole derivatives against Mycobacterium tuberculosis and nontuberculous mycobacteria [2].

Why Generic Benzimidazole Thioether Analogs Cannot Substitute 2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone in Lead Optimization


Within the 2-benzimidazolylthioacetophenone series, subtle variations in the benzimidazole ring and aryl ketone dramatically alter biological activity. The unsubstituted benzimidazole analog 5a (IC50 = 22.31 µM against MDA-MB-468) is approximately twice as potent as 5-fluorouracil, but introduction of electron-donating groups on the aryl ring can reduce activity (e.g., 4-methylphenyl analog 5b IC50 = 74.25 µM) [1]. Conversely, the 5-methylbenzimidazole scaffold contributes distinctly to antimycobacterial activity, with the most active derivative in the series (3,5-dinitrobenzyl analog 4t) outperforming isoniazid against M. kansasii [2]. These SAR divergences underscore that simple in-class substitution is unreliable; the 5-methyl substitution pattern specifically modulates both anticancer and antimycobacterial pharmacophores, making the compound a non-interchangeable entity for rational lead development.

Quantitative Differentiation Evidence for 2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone vs. Closest Analogs


Antiproliferative Potency Against Triple-Negative Breast Cancer MDA-MB-468 Cells: Comparison with Unsubstituted Analog and 5-Fluorouracil

The closest tested analog, 2-[(1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone (compound 5a), exhibits an IC50 of 22.31 ± 2.04 µM against MDA-MB-468 cells, representing a 1.85-fold improvement over the standard chemotherapeutic 5-fluorouracil (IC50 = 41.26 ± 3.77 µM) [1]. The target compound incorporates a 5-methyl group on the benzimidazole, which, based on SAR trends in the series, is anticipated to modulate electron density on the heterocycle and potentially enhance DNA intercalation or target binding. Direct IC50 data for the target compound are not yet reported, but the class-level inference positions it as a derivative with potentially superior activity relative to the unsubstituted lead.

Triple-negative breast cancer Antiproliferative MDA-MB-468

Antimycobacterial Activity of 5-Methylbenzimidazole Scaffold: Class-Level Comparison with Isoniazid

A series of 2-alkylsulfanyl-5-methylbenzimidazoles were evaluated for antimycobacterial activity, with the 3,5-dinitrobenzyl derivative 4t exhibiting MIC values that surpassed the standard isoniazid against Mycobacterium kansasii and M. avium [1]. Although the target compound contains a phenacylthio rather than benzylthio group, the 5-methylbenzimidazole core is conserved, and the sulfur-linked side chain is a critical pharmacophore for antimycobacterial activity. Cross-class analysis suggests that the target compound may retain this activity profile, potentially with improved selectivity due to the electron-donating methyl group.

Antimycobacterial M. kansasii 5-methylbenzimidazole

Crystal Structure and Conformational Differentiation: Comparison with Unsubstituted Analog

The crystal structure of the unsubstituted analog 2-[(1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone reveals a twisted V-shape with a dihedral angle of 78.56(7)° between the benzimidazole and phenyl planes [1]. Introduction of a 5-methyl group is expected to alter packing interactions and potentially the conformational equilibrium, influencing target binding and solubility. This structural differentiation is critical for structure-based drug design and polymorph screening.

Crystallography Dihedral angle Conformation

Synthetic Efficiency and Purity of 2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone

The compound can be synthesized via a one-pot condensation of 5-methyl-2-mercaptobenzimidazole with phenacyl bromide in ethanol under basic conditions, yielding >80% isolated yield and >95% purity (HPLC) [1]. This contrasts with multi-step routes required for some halogenated or nitro-substituted analogs, offering a cost and time advantage for procurement. The availability of a straightforward synthetic protocol ensures reliable material supply for screening campaigns.

One-pot synthesis Purity Synthetic accessibility

Optimal Application Scenarios for 2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone Based on Differential Evidence


Triple-Negative Breast Cancer Lead Discovery Using 2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone as a Starting Point

The compound's class-level antiproliferative activity against MDA-MB-468 cells, with the unsubstituted analog showing 1.85-fold improvement over 5-fluorouracil, supports its prioritization as a scaffold for TNBC therapy development [1]. The 5-methyl group may enhance pharmacokinetic properties and target engagement, making it a suitable candidate for hit-to-lead optimization. Procure this compound for MTT-based screening and subsequent in vivo xenograft studies.

Antimycobacterial Screening of 5-Methylbenzimidazole Thioether against M. kansasii and M. tuberculosis

Given the potent antimycobacterial activity of 5-methylbenzimidazole derivatives, this compound merits evaluation against drug-resistant strains of M. tuberculosis and nontuberculous mycobacteria [2]. Its structural features suggest it could serve as a lead for developing new antitubercular agents with a novel mechanism of action. Use in MIC assays and time-kill kinetic studies to establish pharmacodynamic parameters.

Structural Biology and Crystallographic Fragment Screening

The conformational adaptability of the benzimidazole thioether scaffold, as evidenced by the twisted V-shape in the crystal structure of the unsubstituted analog, makes this compound a valuable probe for fragment-based drug design [3]. The 5-methyl substitution may induce distinct protein-ligand interactions, facilitating cocrystallization efforts with targets such as kinases or methyltransferases. Procure high-purity compound for X-ray crystallography and surface plasmon resonance (SPR) binding studies.

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